molecular formula C10H8ClN3O4 B2733431 2-(2-Chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide CAS No. 1436302-58-7

2-(2-Chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide

Cat. No.: B2733431
CAS No.: 1436302-58-7
M. Wt: 269.64
InChI Key: FNTJRQHLOMZLAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide is an organic compound with a complex structure that includes a chloro-nitrophenoxy group, a cyanomethyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloro-5-nitrophenol with chloroacetonitrile in the presence of a base to form 2-(2-chloro-5-nitrophenoxy)acetonitrile. This intermediate is then reacted with an amine, such as cyanomethylamine, under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(2-chloro-5-aminophenoxy)-N-(cyanomethyl)acetamide, while substitution of the chloro group can yield derivatives with various functional groups.

Scientific Research Applications

2-(2-Chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide include:

  • 2-(2-Chloro-5-nitrophenoxy)acetic acid
  • 2-(2-Chloro-5-nitrophenoxy)acetate

Uniqueness

What sets this compound apart from these similar compounds is the presence of the cyanomethyl and acetamide groups, which can confer unique chemical properties and biological activities. These functional groups can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-chloro-5-nitrophenoxy)-N-(cyanomethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O4/c11-8-2-1-7(14(16)17)5-9(8)18-6-10(15)13-4-3-12/h1-2,5H,4,6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTJRQHLOMZLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OCC(=O)NCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.